molecular formula C17H20N2O4 B558614 Boc-D-Ala(2'-quinolyl)-OH CAS No. 170157-64-9

Boc-D-Ala(2'-quinolyl)-OH

Cat. No.: B558614
CAS No.: 170157-64-9
M. Wt: 316.35 g/mol
InChI Key: IKKVPSHCOQHAMU-CQSZACIVSA-N
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Description

Boc-D-Ala(2'-quinolyl)-OH, also known as Boc-D-Ala(2'-quinolyl)-OH, is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-D-Ala(2'-quinolyl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Ala(2'-quinolyl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-12-9-8-11-6-4-5-7-13(11)18-12/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKVPSHCOQHAMU-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=NC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427278
Record name Boc-D-Ala(2'-quinolyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170157-64-9
Record name Boc-D-Ala(2'-quinolyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Emergence of Quinoline-Containing Amino Acids in Early-Stage Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold Meets Biology's Building Block

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry. Its rigid structure and versatile substitution patterns have given rise to a plethora of clinically significant drugs, from antimalarials like chloroquine to modern anticancer agents.[1][2] Concurrently, amino acids, the fundamental units of life, offer a gateway to biological systems, providing chirality, functional handles for further modification, and the potential for incorporation into peptides and peptidomimetics. The fusion of these two entities—the quinoline-containing amino acid—creates a novel class of molecules with compelling properties for early-stage drug discovery and chemical biology.

This technical guide provides an in-depth exploration of the synthesis, characterization, and application of quinoline-containing amino acids. We will delve into the causality behind synthetic choices, provide validated experimental protocols for their evaluation, and explore their burgeoning applications as antimicrobial agents, anticancer therapeutics, and fluorescent probes for cellular imaging.

Part 1: Synthesis of Quinoline-Containing Amino Acids

The creation of these hybrid molecules is not merely a matter of conjugation; it involves strategic chemical design to ensure the stability, functionality, and desired stereochemistry of the final compound. The choice of synthetic route is dictated by the desired substitution pattern on the quinoline ring and the nature of the amino acid linkage.

Key Synthetic Strategies

Several robust methods have been developed for the synthesis of the quinoline core, which can then be functionalized with an amino acid moiety.

  • Povarov Reaction (Aza-Diels-Alder): This powerful three-component reaction involves an aniline, an aldehyde, and an activated alkene to form a tetrahydroquinoline, which can then be oxidized to the quinoline.[3][4] By using an amino-functionalized aniline or aldehyde, an amino acid precursor can be directly incorporated into the quinoline backbone. This approach is lauded for its efficiency and ability to generate diverse molecular structures from simple starting materials.[5][6]

  • Friedländer Annulation: A classic and reliable method, the Friedländer synthesis condenses an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group (like a keto-ester) to form the quinoline ring.[7] This method is particularly useful for creating quinoline-4-carboxylic acid derivatives, which serve as excellent handles for amide coupling to an amino acid.

  • Amide Coupling: For pre-formed quinoline carboxylic acids, standard peptide coupling chemistry is the most direct route to conjugation with an amino acid ester. This is a widely used method due to the commercial availability of many quinoline precursors and the high efficiency of modern coupling reagents.

Detailed Experimental Protocol: Synthesis via Amide Coupling

This protocol describes a general, two-step procedure for the synthesis of a quinoline-4-carboxamide derivative of an amino acid, a common structural motif in this class of compounds.[8]

Step 1: Activation of Quinoline-4-Carboxylic Acid

  • Reagents & Materials: 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF, anhydrous).

  • Procedure: a. In a round-bottom flask, suspend 1 molar equivalent of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid in an excess of thionyl chloride. b. Reflux the mixture for 2-3 hours until the solid is fully dissolved, indicating the formation of the acid chloride. c. Cool the reaction mixture to room temperature and evaporate the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is used directly in the next step. Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides, which are much more reactive electrophiles for the subsequent amidation reaction. DMF can act as a catalyst in this reaction.

Step 2: Coupling with Amino Acid Methyl Ester

  • Reagents & Materials: Crude quinoline-4-carbonyl chloride, Amino acid methyl ester hydrochloride (e.g., L-Alanine-OMe·HCl, 1.5 molar equivalents), Triethylamine (TEA, 3.3 molar equivalents), DMF (anhydrous).

  • Procedure: a. Dissolve the crude acid chloride in anhydrous DMF. b. In a separate flask, dissolve the amino acid methyl ester hydrochloride in anhydrous DMF. Add the triethylamine to this solution to neutralize the hydrochloride and liberate the free amine. c. Slowly add the amino acid solution to the acid chloride solution at 0 °C with stirring. d. Allow the reaction to warm to room temperature and stir for 12 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). g. Purify the crude product by column chromatography on silica gel. Causality: TEA is a non-nucleophilic base used to scavenge the HCl byproduct of the reaction, driving the equilibrium towards product formation. The methyl ester protects the amino acid's carboxylic acid group during the coupling reaction.

Part 2: Applications in Antimicrobial Research

The quinoline core is the basis for the quinolone and fluoroquinolone classes of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[8] Conjugating the quinoline moiety to amino acids can enhance antibacterial activity, potentially by improving cell uptake or altering interactions with the target enzymes.

Evaluating Antimicrobial Efficacy

The primary metric for quantifying the in vitro efficacy of a potential antibacterial agent is the Minimum Inhibitory Concentration (MIC).

Detailed Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the standardized broth microdilution method for determining the MIC of a compound against bacterial strains.[9][10][11]

  • Materials: 96-well microtiter plates (sterile), Mueller-Hinton Broth (MHB), Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213), Test compound stock solution (e.g., in DMSO), 0.5 McFarland turbidity standard.

  • Preparation of Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-4 isolated colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute this adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[1]

  • Plate Preparation: a. Dispense 100 µL of MHB into all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. d. The 11th column serves as the growth control (no compound), and the 12th as the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL. b. Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation: a. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10]

Quantitative Data: Antimicrobial Activity

The following table summarizes representative MIC values for a series of 2-oxo-1,2-dihydroquinoline-4-carboxamides conjugated to different amino acids.

Compound IDAmino Acid MoietyE. coli MIC (mg/mL)S. aureus MIC (mg/mL)P. aeruginosa MIC (mg/mL)B. subtilis MIC (mg/mL)Reference
3a L-Alanine0.620.620.620.62[8]
3b L-Serine1.251.251.251.25[8]
3c L-Phenylalanine1.250.621.251.25[8]
3d L-Phenylglycine1.251.252.51.25[8]
3e L-Tryptophan1.250.622.51.25[8]

Data synthesized from El-Gamal, M.I., et al. (2019).[8]

Part 3: Applications in Oncology Research

Quinoline derivatives exhibit anticancer properties through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases, and the induction of apoptosis.[12] Evaluating the cytotoxicity of new quinoline-amino acid conjugates against cancer cell lines is a critical first step in their development as potential therapeutics.

Assessing Cytotoxicity

The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[5][13] A reduction in metabolic activity is correlated with cytotoxicity.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step guide for performing an MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.[14]

  • Materials: 96-well plates, cancer cell line (e.g., Caco-2), complete culture medium, MTT solution (5 mg/mL in PBS, sterile filtered), Solubilization solution (e.g., DMSO), test compound.

  • Cell Seeding: a. Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the quinoline-amino acid conjugate in culture medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used) and a no-treatment control. c. Incubate for 48-72 hours.

  • MTT Addition and Solubilization: a. Add 10 µL of the 5 mg/mL MTT solution to each well.[13] b. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. c. Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: a. Shake the plate gently for 15 minutes to ensure complete solubilization. b. Measure the absorbance at 570 nm using a microplate reader. c. Calculate the percentage of cell viability relative to the untreated control. d. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data: Cytotoxicity

The table below presents IC₅₀ values for representative quinoline derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Quinoline Derivative 7Caco-2 (Colon)93.5[12]
Quinoline Derivative 9Caco-2 (Colon)>100[12]
Quinoline Derivative 14MDA-MB-231 (Breast)9.0[12]
Quinoline Derivative 13A549 (Lung)26.5[12]

Data synthesized from Ghorab, M.M., et al. (2022).[12]

Part 4: Applications as Fluorescent Probes

The extended π-system of the quinoline ring endows many of its derivatives with intrinsic fluorescence.[15] This property can be harnessed to develop fluorescent probes for bioimaging. The amino acid component can be used to modulate solubility, cellular uptake, and even to target specific organelles.[9][16]

Characterizing Fluorescent Properties

A key parameter for any fluorophore is its fluorescence quantum yield (Φf), which measures the efficiency of converting absorbed light into emitted light.

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample using a known standard.[17][18][19]

  • Materials: Fluorescence spectrometer, 1 cm path length quartz cuvettes, Test compound, Standard fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54), Spectrophotometric grade solvents.

  • Procedure: a. Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[17] b. Measure the UV-Vis absorbance spectra for all solutions. c. Using a fluorescence spectrometer, record the emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements. d. Integrate the area under the emission curve for each spectrum.

  • Calculation: a. Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The plots should be linear. b. The quantum yield of the test compound (Φx) is calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients of the linear plots for the test and standard samples, respectively.

    • ηx and ηst are the refractive indices of the solvents used for the test and standard samples (this term is 1 if the same solvent is used for both).[17]

Workflow: Live Cell Imaging

Quinoline-amino acid conjugates can be used to visualize cellular structures. The amino acid moiety can influence where the probe accumulates within the cell.

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment A 1. Cell Culture Seed cells (e.g., HeLa) on glass-bottom dishes. Allow to adhere for 24h. B 2. Probe Preparation Prepare a stock solution of the quinoline-amino acid probe in DMSO. C 3. Cell Staining Dilute probe in culture medium (e.g., 1-10 µM). Incubate with cells for 30-60 min at 37°C. B->C D 4. Washing Wash cells 2-3 times with pre-warmed PBS to remove excess probe. C->D E 5. Imaging Image cells using a fluorescence microscope. Use appropriate filter sets for excitation/emission. D->E

Caption: A generalized workflow for staining live cells with a quinoline-based fluorescent probe.

Part 5: Integration into Peptides

The ability to incorporate quinoline-containing amino acids into peptides using Solid-Phase Peptide Synthesis (SPPS) opens up a vast chemical space for creating novel biomolecules.[20] These unnatural amino acids can be used to constrain peptide conformation, introduce a fluorescent label, or act as a pharmacophore for binding to biological targets like RNA.[10]

Workflow: Solid-Phase Peptide Synthesis (SPPS)

The standard Fmoc/tBu strategy for SPPS can be readily adapted to include quinoline-containing amino acids.

SPPS_Workflow Start Start: Resin Swelling Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Last Amino Acid? Wash2->Repeat Repeat->Deprotection No Cleavage 3. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Yes End End: Purified Peptide Cleavage->End

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol Considerations for Unnatural Amino Acids
  • Coupling: The quinoline moiety can introduce significant steric hindrance. It may be necessary to use more potent coupling reagents (e.g., HATU, HCTU) and extend coupling times to ensure complete reaction.[20]

  • Solubility: The protected quinoline-amino acid may have poor solubility in standard SPPS solvents like DMF. A co-solvent such as N-methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) may be required.

  • Side-Chain Protection: If the quinoline ring itself contains reactive functional groups (e.g., a hydroxyl group), these must be protected with a group that is orthogonal to both the Fmoc (N-terminus) and side-chain protecting groups of other amino acids, and stable to the final cleavage conditions.

Conclusion and Future Perspectives

Quinoline-containing amino acids represent a promising and versatile class of molecules for early-stage research. The convergence of the privileged quinoline scaffold with the biological relevance of amino acids provides a powerful platform for developing novel therapeutics and research tools. The synthetic tractability of these compounds, combined with their demonstrated bioactivity as antimicrobial and anticancer agents and their utility as fluorescent probes, ensures their continued exploration.

Future research will likely focus on expanding the structural diversity of these compounds, exploring their potential to modulate a wider range of biological targets, and developing more sophisticated applications, such as targeted drug delivery systems and biosensors. As our understanding of the structure-activity relationships of these unique molecules grows, so too will their impact on medicinal chemistry and chemical biology.

References

  • El-Gamal, M. I., et al. (2019). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 24(15), 2799. [Link]

  • Gant, T. G. (2021). An aza-Diels–Alder route to quinoline-based unnatural amino acids and polypeptide surrogates. RSC Advances, 11(25), 15333-15336. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Ghorab, M. M., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2218-2236. [Link]

  • Knudson, S. E., et al. (2025). Creating Atropisomeric Macrocyclic Peptides with Quinolines. Scienmag. [Link]

  • Lee, H., et al. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. ACS Combinatorial Science, 20(11), 664-671. [Link]

  • Krishnamurthy, M., & Beal, P. A. (2004). Peptide quinoline conjugates: a new class of RNA-binding molecules. Organic Letters, 6(1), 63-66. [Link]

  • Williams, A. T., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Journal of Chemical Education, 60(8), 649. [Link]

  • Nanoco Technologies Ltd. (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • De, K., et al. (2011). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry, 9(2), 347-350. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Sharma, P., et al. (2010). Quinoline: A versatile heterocyclic. Arabian Journal of Chemistry, 3(1), 1-10. [Link]

  • Kim, S., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326. [Link]

  • Vitaku, E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 989. [Link]

  • Subra, G., & Martinez, J. (2005). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 298, 23-43. [Link]

  • Gao, Q., et al. (2014). Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition. Organic Letters, 16(17), 4582-4585. [Link]

Sources

Boc-D-Ala(2'-quinolyl)-OH as a fluorescent molecular probe

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Boc-D-Ala(2'-quinolyl)-OH: A Fluorescent Molecular Probe for Bacterial Cell Wall Analysis

Authored by Senior Application Scientist, Gemini

Foreword: Illuminating Bacterial Architecture

For decades, the intricate and dynamic nature of the bacterial cell wall, or peptidoglycan (PG), has been a primary target for antimicrobial development and a subject of intense microbiological study.[1] Its biosynthesis is a masterclass in biological engineering, essential for bacterial survival, yet absent in eukaryotes, making it an ideal vulnerability.[1] However, visualizing this process in real-time within living cells has been a significant challenge.[2] Early methods relied on fluorescently-labeled antibiotics or lectins, but these approaches often suffered from drawbacks such as growth inhibition or an inability to penetrate the outer membrane of Gram-negative bacteria.[3] The advent of Fluorescent D-Amino Acids (FDAAs) revolutionized the field, providing a minimally invasive, covalent labeling strategy to probe PG synthesis across a diverse range of bacterial species.[2][4][5]

This guide focuses on a specific, yet powerful, member of the FDAA family: Boc-D-Ala(2'-quinolyl)-OH . We will explore its fundamental properties, the biochemical rationale for its use, detailed protocols for its application, and its role in advancing our understanding of bacterial physiology and drug development.

Core Principles and Physicochemical Properties

Boc-D-Ala(2'-quinolyl)-OH belongs to a class of probes known as Fluorescent D-Amino Acids (FDAAs).[3] These molecules are cleverly designed chimeras, consisting of a D-amino acid "scaffold" that is recognized by the bacterial cell wall synthesis machinery, and a covalently attached fluorophore that reports on the location of incorporation.

The choice of D-alanine as the scaffold is not arbitrary. D-alanine residues, specifically the D-Ala-D-Ala dipeptide, are the quintessential terminal components of the pentapeptide stem chains that are cross-linked to form the rigid peptidoglycan mesh.[6][7] The enzymes responsible for this final cross-linking step, known as transpeptidases (a class of Penicillin-Binding Proteins or PBPs), are inherently promiscuous.[3] This promiscuity allows them to recognize and incorporate unnatural D-amino acid analogs, like Boc-D-Ala(2'-quinolyl)-OH, into the cell wall structure.[3][8]

The fluorescent engine of this probe is the 2'-quinolyl group. Attached to the D-alanine, this moiety provides the spectroscopic properties necessary for detection via fluorescence microscopy.

Key Physicochemical & Spectroscopic Data
PropertyValue / DescriptionSource
Full Chemical Name N-tert-butoxycarbonyl-D-3-(2'-quinolyl)-alanineN/A
Molecular Structure A D-alanine backbone with a tert-butoxycarbonyl (Boc) protecting group on the amine and a 2'-quinolyl fluorophore attached.N/A
Excitation Maximum (λex) ~405 nm (Violet/Blue)
Emission Maximum (λem) ~450 nm (Blue)
Common Abbreviation Often falls under the general class of blue-emitting FDAAs like HADA (Hydroxycoumarin-amino-D-alanine).[4][5]
Solubility Typically soluble in organic solvents like DMSO.
Storage Should be stored at -20°C, protected from light.[2]

Note: Specific properties like quantum yield and molar extinction coefficient can vary based on the exact synthesis and solvent conditions but are generally optimized for biological imaging.

Mechanism of Action: Hijacking the Peptidoglycan Synthesis Pathway

The efficacy of Boc-D-Ala(2'-quinolyl)-OH as a probe is rooted in its ability to act as a substrate mimic, effectively hijacking the final stages of peptidoglycan biosynthesis. This process allows for direct, covalent labeling of newly synthesized PG, providing a spatiotemporal map of cell wall growth and remodeling.[2][4][5]

The labeling mechanism proceeds as follows:

  • Transport: The probe, being a small molecule, crosses the bacterial cell envelope to reach the periplasmic space (in Gram-negative bacteria) or the outer cell wall region (in Gram-positive bacteria) where PG synthesis occurs.

  • Recognition & Incorporation: Transpeptidases (PBPs) recognize the D-alanine portion of the probe. During the cross-linking of adjacent peptide stems, the terminal D-alanine of a donor stem is typically cleaved. The PBP then forms a covalent bond with the fourth amino acid of that stem. This activated intermediate is then attacked by an amino group from a neighboring stem, forming the cross-link. FDAAs are incorporated into this process, likely at the terminal position of the stem peptide.[9][10]

  • Covalent Labeling: The incorporation results in the fluorescent probe being covalently and stably integrated into the PG mesh. This is a key advantage over transiently binding probes, as it allows for robust imaging and "pulse-chase" experiments.

  • Fluorescence Signal: The newly incorporated probe emits a characteristic blue fluorescence upon excitation with a ~405 nm light source, revealing the precise locations of active cell wall synthesis.

Visualization of the Labeling Mechanism

The following diagram illustrates the incorporation of the fluorescent D-amino acid (FDAA) into the bacterial peptidoglycan by a Penicillin-Binding Protein (PBP).

G cluster_0 Periplasmic Space LipidII Lipid II Precursor (ending in D-Ala-D-Ala) PBP Penicillin-Binding Protein (PBP) LipidII->PBP 1. Substrate Binding FDAA Boc-D-Ala(2'-quinolyl)-OH (FDAA Probe) FDAA->PBP 2. Probe Mimics D-Ala & Binds PBP PG_new Newly Synthesized PG (Fluorescently Labeled) PBP->PG_new 3. Transpeptidation: Incorporates probe into new cross-link PG_old Existing Peptidoglycan (PG) Strand PG_old->PBP Acceptor Strand PG_new->PG_old Cross-link

Caption: FDAA probes mimic D-Ala and are incorporated into peptidoglycan by PBPs.

Experimental Protocol: Labeling of Live Bacteria

This protocol provides a robust, validated methodology for labeling both Gram-positive and Gram-negative bacteria with Boc-D-Ala(2'-quinolyl)-OH or similar blue-emitting FDAAs.

Materials and Reagents
  • Bacterial Strain: e.g., Escherichia coli, Bacillus subtilis, Staphylococcus aureus.

  • Growth Medium: Appropriate liquid medium (e.g., LB, TSB, Mueller-Hinton Broth).

  • Fluorescent Probe: Boc-D-Ala(2'-quinolyl)-OH (or HADA). Prepare a 1-10 mM stock solution in anhydrous DMSO. Store at -20°C.

  • Buffer: Phosphate-Buffered Saline (PBS, pH 7.4).

  • Fixative (Optional): 4% Paraformaldehyde (PFA) in PBS or ice-cold 70% ethanol.

  • Microscope Slides and Coverslips: High-quality, clean glass.

  • Fluorescence Microscope: Equipped with a DAPI/Blue filter set (e.g., Ex: 395-415 nm, Em: 435-485 nm).

Step-by-Step Labeling Procedure

The workflow involves preparing the bacterial culture, incubating with the probe, washing away excess probe, and imaging.

G A 1. Culture Preparation Grow bacteria to the desired phase (e.g., mid-log). B 2. Probe Incubation Add FDAA probe to the culture. (e.g., 0.5-2.0 µM final conc.) A->B C 3. Labeling Incubate for a defined period. (e.g., 5-30 minutes at 37°C) B->C D 4. Harvest & Wash Pellet cells via centrifugation. Wash 2-3 times with PBS. C->D E 5. Fixation (Optional) Resuspend in PFA or Ethanol if long-term storage is needed. D->E Optional Step F 6. Mounting & Imaging Mount cells on a slide. Image using fluorescence microscopy. D->F E->F

Caption: A typical workflow for labeling live bacteria with an FDAA probe.

  • Culture Preparation: Inoculate fresh growth medium with the bacterial strain of interest. Grow the culture with appropriate aeration (e.g., shaking at 200 rpm) and temperature (e.g., 37°C) until it reaches the desired growth phase (typically early- to mid-logarithmic phase).

  • Probe Addition: Dilute the FDAA stock solution directly into the bacterial culture. A final concentration of 0.5 µM to 2.0 µM is a good starting point.

    • Causality Insight: Using the lowest effective concentration minimizes potential toxicity or off-target effects, ensuring that the observed fluorescence accurately reflects natural PG synthesis.[3]

  • Incubation: Continue to incubate the culture under normal growth conditions for a period ranging from 30 seconds to 30 minutes .

    • Expert Tip: The incubation time is a critical variable. Short "pulse" labeling (e.g., 1-5 minutes) will reveal the most active sites of synthesis, such as the septum in dividing cells. Longer incubations (e.g., >15 minutes) will result in more extensive labeling of the entire cell periphery.[4][5]

  • Washing: Pellet the bacterial cells by centrifugation (e.g., 5,000 x g for 3 minutes). Discard the supernatant and resuspend the pellet in an equal volume of fresh PBS. Repeat this wash step 2-3 times.

    • Causality Insight: Washing is crucial to remove unincorporated probe, which would otherwise contribute to high background fluorescence and obscure the specific signal from the cell wall.

  • Fixation (Optional): If samples are not to be imaged immediately, they can be fixed. Resuspend the final washed pellet in either 4% PFA for 20 minutes at room temperature or in ice-cold 70% ethanol for storage at -20°C.

  • Microscopy: Place a small volume (2-5 µL) of the cell suspension onto a clean microscope slide, cover with a coverslip, and image using a fluorescence microscope with a filter set appropriate for blue fluorescence.

Self-Validating Systems: Essential Controls

To ensure the trustworthiness of your results, the following controls are recommended:

  • No-Stain Control: An aliquot of bacteria that has not been exposed to the FDAA probe. This is used to determine the level of cellular autofluorescence.

  • L-isomer Control: Incubate cells with a fluorescently labeled L-amino acid (if available). Since the PG machinery is specific for D-isomers, this control should yield no or very low signal, confirming the specificity of the incorporation mechanism.[2]

  • Growth Inhibition Control: Treat a parallel culture with an antibiotic that blocks cell wall synthesis (e.g., a β-lactam like penicillin or a glycopeptide like vancomycin) prior to adding the FDAA.[11] This should dramatically reduce or eliminate the fluorescent signal, confirming that incorporation is dependent on active PG synthesis.

Applications in Research and Drug Development

The ability to visualize active PG synthesis has profound implications across microbiology and pharmacology.

Fundamental Microbiology
  • Bacterial Growth and Division: FDAAs allow for precise visualization of where new cell wall material is inserted. In rod-shaped bacteria like E. coli and B. subtilis, this has confirmed that septal PG synthesis is a primary event during division, while peripheral wall elongation occurs along the cell body.

  • Cell Morphology: The probes can be used to study how bacteria maintain their shape and how mutations affecting PG-synthesizing enzymes lead to morphological defects.

  • Biofilm Formation: By labeling cells within a biofilm, researchers can identify regions of active growth and assess the impact of anti-biofilm agents.

Drug Development and Antibiotic Research
  • Mechanism of Action Studies: FDAAs can be used to visualize the effects of antibiotics that target the cell wall. For example, treatment with a β-lactam antibiotic leads to mislocalized and aberrant fluorescence patterns, providing a direct readout of the drug's impact on PG synthesis.

  • High-Throughput Screening (HTS): The simplicity of the labeling protocol makes it amenable to HTS assays. Automated microscopy or plate-reader-based fluorescence assays can be developed to screen for new compounds that inhibit cell wall synthesis by measuring the reduction in FDAA incorporation.[12][13]

  • Antibiotic Susceptibility Testing: The intensity of FDAA labeling can correlate with the metabolic activity of bacteria. This principle can be adapted for rapid antibiotic susceptibility tests, where a decrease in fluorescence after antibiotic treatment indicates susceptibility.[8]

Logical Relationships of the Probe's Components

The probe's design is a logical marriage of a biological targeting moiety and a physical reporter.

G Structure Probe Structure D_Ala D-Alanine Scaffold Structure->D_Ala Quinolyl 2'-Quinolyl Fluorophore Structure->Quinolyl Targeting Biological Targeting (Substrate Mimicry) D_Ala->Targeting enables Reporting Fluorescent Reporting (Visualization) Quinolyl->Reporting enables Function Overall Function Targeting->Function contributes to Reporting->Function contributes to

Caption: The D-Ala scaffold targets the probe, while the quinolyl group reports its location.

Advantages and Limitations

While powerful, it is essential for researchers to understand both the strengths and weaknesses of this technology.

Advantages
  • High Specificity: Covalently labels sites of active PG synthesis with minimal off-target effects.[2]

  • Broad Applicability: Can be used in a wide variety of Gram-positive and Gram-negative bacteria.[3]

  • Low Toxicity: Used at low micromolar concentrations, FDAAs generally do not affect bacterial growth rates, allowing for imaging of healthy, unperturbed cells.[3]

  • Simplicity: The labeling protocol is straightforward, rapid, and does not require complex cell permeabilization steps.[4][5]

  • Multiplexing Potential: Boc-D-Ala(2'-quinolyl)-OH, with its blue emission, can be combined with other FDAAs that emit in the green or red part of the spectrum for powerful multi-color pulse-chase experiments to track PG dynamics over time.[4]

Limitations
  • Permeability Issues: In some Gram-negative species with highly restrictive outer membranes, or in certain mycobacteria, probe penetration can be a limiting factor, requiring higher concentrations or longer incubation times.[14]

  • Photostability: Like many blue fluorophores, the quinolyl moiety may be less photostable than green or red fluorophores, requiring careful management of light exposure during microscopy.

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is primarily used during synthesis. While it often does not impede biological activity, in some contexts, probes without this bulky protecting group may show different incorporation efficiencies.

Conclusion and Future Outlook

Boc-D-Ala(2'-quinolyl)-OH and the broader family of FDAAs represent a significant leap forward in our ability to study the bacterial cell wall.[1] They have provided unprecedented insights into the fundamental processes of bacterial growth, division, and morphogenesis. For drug development professionals, these probes offer a robust and adaptable platform for discovering and characterizing new antibiotics that target this essential bacterial pathway.

The future of this technology is bright. The development of new FDAAs with improved photophysical properties, such as enhanced brightness, photostability, and suitability for super-resolution microscopy, is an active area of research.[3] Furthermore, the application of these probes is expanding beyond simple imaging to include targeted drug delivery and theranostics, where D-amino acid derivatives can guide therapeutic agents specifically to bacteria.[8][15] As we continue to refine these remarkable molecular tools, they will undoubtedly continue to illuminate the intricate and dynamic world of bacteria.

References

  • Kuru, E., et al. (2015). Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ. Nature Protocols. [Link]

  • Kuru, E., et al. (2014). Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. The New School. [Link]

  • Lee, M., et al. (2021). Strategies of Detecting Bacteria Using Fluorescence-Based Dyes. Frontiers in Chemistry. [Link]

  • Radkov, A. D., & Kranz, R. G. (2018). Imaging Bacterial Cell Wall Biosynthesis. Annual Review of Biochemistry. [Link]

  • Wang, Y., et al. (2021). Recent Progress in Identifying Bacteria with Fluorescent Probes. Molecules. [Link]

  • Lee, M., et al. (2021). Strategies of Detecting Bacteria Using Fluorescence-Based Dyes. ResearchGate. [Link]

  • Kuru, E., et al. (2014). Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. PubMed. [Link]

  • Wozniak, A., & Piatek, R. (2022). Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens. International Journal of Molecular Sciences. [Link]

  • Wang, S., et al. (2024). Development and Applications of D-Amino Acid Derivatives-based Metabolic Labeling of Bacterial Peptidoglycan. PubMed. [Link]

  • Steele, A. D., et al. (2016). d-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling. Journal of Biological Chemistry. [Link]

  • Wang, S., et al. (2024). Development and Applications of D‐Amino Acid Derivatives‐based Metabolic Labeling of Bacterial Peptidoglycan. ResearchGate. [Link]

  • Microbiology Q&A ANTIBIOTICS - Targeting Peptidoglycan: Disrupting Bacterial Cell Wall Synthesis. YouTube. [Link]

  • Golemi, D., et al. (2001). A 1.2-A snapshot of the final step of bacterial cell wall biosynthesis. Proceedings of the National Academy of Sciences. [Link]

  • Pemberton, O. A., & Singh, I. (2020). Constructing and deconstructing the bacterial cell wall. Bioorganic & Medicinal Chemistry. [Link]

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Methodological & Application

Application Notes and Protocols for Boc-D-Ala(2'-quinolyl)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Coupling of a Unique Amino Acid Derivative

Boc-D-Ala(2'-quinolyl)-OH is a non-canonical amino acid derivative of significant interest in peptidomimetics and drug discovery. The incorporation of the 2-quinolyl moiety introduces a rigid, aromatic, and potentially coordinating group that can impart unique conformational constraints and metal-binding properties to a peptide sequence. This makes it a valuable building block for designing novel therapeutic agents and research tools.[1] However, the bulky and electron-withdrawing nature of the quinolyl group presents specific challenges in peptide synthesis, particularly during the crucial amide bond formation step. This guide provides a detailed, step-by-step approach to successfully performing coupling reactions with Boc-D-Ala(2'-quinolyl)-OH, grounded in established principles of peptide chemistry and tailored to address the specific characteristics of this unique amino acid.

Understanding the Chemistry: The "Why" Behind the Protocol

Successful peptide coupling hinges on the activation of the carboxylic acid group of the incoming amino acid, rendering it susceptible to nucleophilic attack by the free amine of the growing peptide chain. The choice of coupling reagent and reaction conditions is paramount to ensure high yields, minimal side reactions, and preservation of stereochemical integrity.

The Challenge of Steric Hindrance

The quinolyl group in Boc-D-Ala(2'-quinolyl)-OH is a significant steric impediment. This bulkiness can slow down the coupling reaction and may lead to incomplete reactions, especially when coupling to a sterically hindered N-terminal amino acid on the peptide chain.[2][3] To overcome this, the use of highly efficient coupling reagents is recommended.

Mechanism of Action: Carbodiimide and Onium Salt-Based Reagents

Two major classes of coupling reagents are commonly employed in peptide synthesis: carbodiimides and onium salts.

  • Carbodiimides (e.g., DCC, DIC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate can then react with the amine to form the desired peptide bond. However, this intermediate is also prone to rearranging into an unreactive N-acylurea, a common side reaction that can lower yields.[4] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and still sufficiently reactive to form the peptide bond.[2][4]

  • Onium Salts (e.g., HBTU, HATU, PyBOP, COMU): These reagents are generally more efficient and faster-acting than carbodiimides, making them well-suited for coupling sterically hindered amino acids.[6][7] They react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to form an active ester in situ.[6] HATU, which forms a HOAt ester, is particularly effective due to the catalytic effect of the pyridine nitrogen in HOAt.[6][7]

The following diagram illustrates the general workflow for a peptide coupling reaction:

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification BocAA Boc-D-Ala(2'-quinolyl)-OH ActiveEster Activated Ester Intermediate BocAA->ActiveEster + Reagent Coupling Reagent + Additive Reagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster CoupledPeptide Coupled Peptide-Resin ActiveEster->CoupledPeptide + PeptideResin Peptide-Resin with free N-terminus PeptideResin->CoupledPeptide Wash Washing CoupledPeptide->Wash Cleavage Cleavage from Resin (for SPPS) Wash->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for peptide coupling reactions.

Recommended Coupling Protocols

The choice between solution-phase and solid-phase peptide synthesis (SPPS) will depend on the overall synthetic strategy. SPPS is generally preferred for its ease of purification.[8]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is recommended for its high efficiency, especially with sterically hindered amino acids like Boc-D-Ala(2'-quinolyl)-OH.

Materials:

  • Peptide-resin with a free amino group

  • Boc-D-Ala(2'-quinolyl)-OH (3 equivalents relative to resin capacity)

  • HATU (2.9 equivalents)[7]

  • Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Pre-activation: In a separate vessel, dissolve Boc-D-Ala(2'-quinolyl)-OH and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling: Drain the DMF from the swollen resin and add the pre-activated amino acid solution.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. The extended reaction time is recommended due to the steric hindrance of the quinolyl group.

  • Monitoring: Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test.[9] A negative test (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Next Cycle: The resin is now ready for the N-terminal Boc deprotection and the next coupling cycle.

Protocol 2: Solution-Phase Synthesis using EDC/HOBt

This protocol is a more traditional approach and can be cost-effective.

Materials:

  • N-terminally deprotected peptide ester

  • Boc-D-Ala(2'-quinolyl)-OH (1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equivalents)[4]

  • 1-Hydroxybenzotriazole (HOBt) (1.5 equivalents)

  • Diisopropylethylamine (DIPEA) (2 equivalents)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolution: Dissolve the N-terminally deprotected peptide ester and Boc-D-Ala(2'-quinolyl)-OH in DCM or DMF.

  • Activation: Add HOBt and DIPEA to the solution and stir for 5 minutes.

  • Coupling: Add EDC·HCl to the reaction mixture and stir at room temperature for 4-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography or recrystallization.

Quantitative Data Summary

The following table provides a general comparison of common coupling reagents. Actual yields will be sequence-dependent.

Coupling ReagentAdditiveBaseSolventTypical Reaction TimeKey Features & Potential Side Products
DCC HOBt-DCM, DMF2-4 hoursInsoluble dicyclohexylurea (DCU) byproduct, not ideal for SPPS.[7]
EDC·HCl HOBtDIPEADCM, DMF2-4 hoursWater-soluble urea byproduct, easy workup.[4]
HBTU -DIPEADMF15-60 minHighly efficient; can cause guanidinylation of the free amine.[6]
HATU -DIPEADMF15-60 minMore reactive than HBTU, less racemization; ideal for hindered couplings.[6][7]
PyBOP -DIPEADMF1-2 hoursSafer alternative to BOP (avoids carcinogenic HMPA byproduct).[9]
COMU -DIPEADMF15-60 minHigh coupling efficiency, safer (non-explosive) byproducts compared to HOBt/HOAt-based reagents.[10]

Purification and Characterization

Following the coupling reaction and, for SPPS, cleavage from the resin, the crude peptide will require purification.

  • Purification: The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12] A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).[11][13] The fractions containing the pure peptide are collected, pooled, and lyophilized.

  • Characterization: The identity and purity of the final peptide should be confirmed by:

    • Mass Spectrometry (MS): To verify the molecular weight of the desired peptide.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of more complex peptides.

The following diagram illustrates the purification and characterization workflow:

G CrudePeptide Crude Peptide Mixture RPHPLC Reversed-Phase HPLC CrudePeptide->RPHPLC Fractions Collected Fractions RPHPLC->Fractions PurityCheck Analytical HPLC for Purity Assessment Fractions->PurityCheck PureFractions Pool Pure Fractions PurityCheck->PureFractions Lyophilization Lyophilization PureFractions->Lyophilization FinalPeptide Purified Peptide Lyophilization->FinalPeptide MS Mass Spectrometry (MS) FinalPeptide->MS Characterization NMR NMR Spectroscopy FinalPeptide->NMR Characterization

Caption: Workflow for peptide purification and characterization.

Troubleshooting Common Issues

  • Incomplete Coupling:

    • Cause: Insufficient reaction time, low-quality reagents, or severe steric hindrance.

    • Solution: Extend the reaction time, use a more powerful coupling reagent (e.g., switch from HBTU to HATU), or perform a double coupling (repeating the coupling step before deprotection).

  • Racemization:

    • Cause: Over-activation of the amino acid, prolonged exposure to base.

    • Solution: Use additives like HOBt or HOAt, minimize the pre-activation time, and use a hindered base like DIPEA.

  • Poor Yield:

    • Cause: Incomplete reactions, side reactions, or loss of product during workup and purification.

    • Solution: Optimize coupling conditions, ensure all reagents are fresh and anhydrous, and handle the product carefully during purification.

Conclusion

The successful incorporation of Boc-D-Ala(2'-quinolyl)-OH into a peptide sequence requires careful consideration of its unique steric and electronic properties. By selecting highly efficient coupling reagents like HATU, optimizing reaction times, and employing rigorous purification and characterization techniques, researchers can effectively utilize this valuable building block to advance their drug discovery and development efforts.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Li, P., & Xu, J.-C. (2001). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 57(48), 9789-9819.
  • Dilun Bio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(21), 8163–8166.
  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

  • García-Ramos, Y., et al. (2018). Mechanism of peptide bond formation through carbodiimide. Organic & Biomolecular Chemistry, 16(33), 6125-6134.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. Preparation procedure of Boc-Ala-Ala-Ala-OH (17). Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2021).
  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2020, March 27). Peptide Purification [Video]. YouTube. Retrieved from [Link]

  • Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • Aapptec Peptides. Boc-D-2-Nal-OH [76985-10-9]. Retrieved from [Link]

Sources

In-depth Technical Guide: Manual vs. Automated Synthesis of Peptides with Boc-D-Ala(2'-quinolyl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of unnatural amino acids, such as Boc-D-Ala(2'-quinolyl)-OH, into peptide sequences offers a powerful route to novel therapeutics and advanced biochemical probes. The quinolyl side chain, in particular, provides unique spectroscopic (fluorescence) and conformational properties. The choice of synthesis methodology—manual or automated Solid-Phase Peptide Synthesis (SPPS)—is a critical decision that impacts workflow efficiency, scalability, and the final purity of the target peptide. This guide provides a detailed comparative analysis of both approaches, offering field-proven protocols and insights into the specific chemical challenges posed by the sterically hindered and fluorescent nature of Boc-D-Ala(2'-quinolyl)-OH. We will explore the causality behind experimental choices, from reagent selection to reaction monitoring, to empower researchers in drug development and chemical biology to optimize their synthesis strategies.

Introduction: The Significance of Quinolyl-Containing Peptides

Boc-D-Ala(2'-quinolyl)-OH is a synthetic amino acid derivative that brings desirable functionalities to peptide structures. The quinoline moiety is a well-known fluorophore, allowing for the creation of intrinsically fluorescent peptides without the need for larger, potentially disruptive dye conjugations.[1][2][3] This is advantageous for studying peptide-protein interactions, enzyme activity, and cellular localization.[3][4] Furthermore, the bulky, aromatic side chain of the quinolyl group introduces significant steric constraints, which can be leveraged to enforce specific secondary structures (e.g., turns or helices) or to enhance binding affinity and metabolic stability.

However, these same properties present challenges during SPPS. The steric hindrance can impede coupling reactions, while the quinoline's nitrogen atom can potentially interact with reagents under certain conditions. This application note directly addresses these challenges within the framework of both manual and automated Boc-SPPS.[5][6]

Core Principles: The Boc/Bzl Protection Strategy

Both protocols described herein utilize the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This classic approach is predicated on graded acid lability.[5]

  • Temporary Nα-Protection: The Boc group is used for temporary protection of the alpha-amine of the growing peptide chain. It is labile to moderate acids, typically trifluoroacetic acid (TFA), and is removed at the beginning of each coupling cycle.[7][8]

  • Permanent Side-Chain Protection: Protecting groups for trifunctional amino acid side chains (e.g., Benzyl ethers for Ser/Thr, Tosyl for Arg) are stable to TFA but are cleaved by very strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage step.[5][7][8]

The quinolyl side chain of Boc-D-Ala(2'-quinolyl)-OH does not require a protecting group, but its chemical nature must be considered throughout the synthesis.

Manual Solid-Phase Peptide Synthesis (SPPS): Precision and Flexibility

Manual SPPS is the artisan's approach to peptide synthesis. It offers unparalleled flexibility for troubleshooting, optimizing conditions for difficult couplings in real-time, and performing syntheses on a small, exploratory scale.[9][10] The direct, hands-on involvement allows for immediate feedback through qualitative tests.

Key Advantages for Boc-D-Ala(2'-quinolyl)-OH:
  • Real-time Monitoring: The ability to perform a Kaiser test after the coupling of the quinolyl residue is crucial.[11][12][13] A positive result (blue beads) indicates incomplete coupling, allowing the researcher to immediately initiate a second coupling (recouple) to maximize yield and prevent deletion sequences.[11]

  • Flexibility in Reagents and Conditions: If the initial coupling is sluggish, one can easily switch to a more potent coupling reagent, increase reaction time, or adjust temperature without reprogramming a complex system.

  • Cost-Effective for Small Scale: For single-peptide projects or methods development, manual synthesis avoids the high capital cost of an automated synthesizer.

Workflow for Manual Boc-SPPS

Below is a diagram illustrating the cyclical nature of manual Boc-SPPS.

Manual_SPPS_Workflow Start Start: Resin Swelling Deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 2. Wash (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 4. Wash (DCM) Neutralization->Wash2 Coupling 5. Amino Acid Coupling (Boc-AA, HCTU, DIEA in NMP) Wash2->Coupling Wash3 6. Wash (NMP, DCM) Coupling->Wash3 KaiserTest 7. Kaiser Test Wash3->KaiserTest Recouple Recouple KaiserTest->Recouple Incomplete? (Blue) NextCycle Next Cycle or Final Cleavage KaiserTest->NextCycle Complete? (Yellow) Recouple->Coupling Repeat Step 5

Caption: Manual Boc-SPPS workflow diagram.

Detailed Manual Protocol: Incorporation of Boc-D-Ala(2'-quinolyl)-OH

This protocol assumes a 0.1 mmol scale synthesis on Merrifield resin.

Materials:

  • Merrifield Resin (1% DVB, 1.0 meq/g)

  • Boc-D-Ala(2'-quinolyl)-OH

  • Other required Boc-protected amino acids

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activation Base: DIEA (N,N-Diisopropylethylamine)

  • Solvents: Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), Isopropanol (IPA)

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v)

  • Neutralization Reagent: 10% DIEA in DCM (v/v)

  • Kaiser Test Solutions: Reagent A (KCN in Pyridine), Reagent B (Ninhydrin in n-Butanol), Reagent C (Phenol in n-Butanol).[11]

Procedure:

  • Resin Preparation:

    • Swell 100 mg of Merrifield resin in DCM in a fritted reaction vessel for 30 minutes.

    • Wash the resin with DCM (3x).

  • Boc Deprotection (Performed at the start of every cycle):

    • Treat the resin with 50% TFA/DCM for 2 minutes (pre-wash).

    • Drain and treat with fresh 50% TFA/DCM for 20 minutes.[7]

    • Wash with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA/DCM for 2 minutes (x2).

    • Wash with DCM (5x) to remove excess base.

  • Coupling of Boc-D-Ala(2'-quinolyl)-OH:

    • Rationale: Due to the steric bulk of the quinolyl group, a powerful uronium-based coupling reagent like HCTU is recommended over standard carbodiimides to ensure efficient acylation and minimize racemization.[14][15] A double coupling is often programmed from the start for such hindered residues.

    • Activation: In a separate vial, dissolve Boc-D-Ala(2'-quinolyl)-OH (3 eq.), HCTU (3 eq.), and DIEA (6 eq.) in NMP. Allow to pre-activate for 2-5 minutes.

    • Coupling: Add the activation mixture to the resin. Agitate for 60-120 minutes.

    • Wash: Wash with NMP (3x) and DCM (3x).

  • Monitoring (Kaiser Test):

    • Take a small sample of resin beads (~5-10 mg).

    • Add 2-3 drops each of Kaiser test solutions A, B, and C.[11]

    • Heat at 110°C for 5 minutes.[11]

    • Interpretation:

      • Yellow/Colorless Beads: Coupling is complete. Proceed to the next cycle (Step 2).

      • Blue Beads: Coupling is incomplete.[11] Perform a second coupling (recouple) by repeating Step 4.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the peptide-resin thoroughly and dry it.

    • Treat the resin with a cleavage cocktail, such as HF or TFMSA, with appropriate scavengers (e.g., anisole, thioanisole) to remove the peptide from the resin and cleave the side-chain protecting groups.[7][16][17]

Automated Solid-Phase Peptide Synthesis: Throughput and Reproducibility

Automated synthesizers excel at high-throughput and routine peptide production, offering superior reproducibility and significantly reduced hands-on time.[6][9][18] They are ideal for synthesizing libraries of peptides or for scaling up a lead candidate.

Key Advantages for Boc-D-Ala(2'-quinolyl)-OH:
  • Consistency: Automated fluidics ensure precise and repeatable delivery of reagents and wash solvents, leading to consistent synthesis outcomes.

  • High Throughput: Modern synthesizers can produce multiple peptides in parallel, accelerating research timelines.[9]

  • Reduced Labor: Once the system is programmed, it operates autonomously, freeing up valuable researcher time.[10]

Workflow for Automated Boc-SPPS

The automated workflow follows the same chemical principles but is executed by a machine, often with options for extended reaction times or double coupling cycles pre-programmed for difficult residues.

Automated_SPPS_Workflow Start Start: Load Reagents & Sequence AutoCycle Automated Synthesis Cycle: 1. Deprotection 2. Washes 3. Neutralization 4. Coupling 5. Washes Start->AutoCycle SpecialMethod Special Method for Boc-D-Ala(2'-quinolyl)-OH: - Extended Coupling (e.g., 2h) - Double Coupling AutoCycle->SpecialMethod At Quinolyl Residue Completion Synthesis Complete: Peptide-Resin Ready for Cleavage AutoCycle->Completion Final Cycle SpecialMethod->AutoCycle Continue Sequence

Caption: Automated Boc-SPPS workflow diagram.

Protocol Considerations for Automated Synthesis

While specific programming varies by instrument, the core chemical strategy for incorporating Boc-D-Ala(2'-quinolyl)-OH remains the same.

Key Programming Adjustments:

  • Define a "Special" Amino Acid: In the synthesis protocol, define Boc-D-Ala(2'-quinolyl)-OH as a special or difficult amino acid.

  • Modify the Coupling Step: For this specific residue, modify the standard coupling method:

    • Increase Coupling Time: Extend the coupling time from a standard 30-60 minutes to 120 minutes.

    • Implement Double Coupling: Program the instrument to perform two sequential coupling reactions for this residue before proceeding to the next deprotection step.

  • Ensure Reagent Sufficiency: Use a higher concentration or volume of the activated amino acid solution (e.g., 4 equivalents instead of 3) to drive the reaction to completion, overcoming the steric hindrance.[19] Microwave-assisted SPPS can also be a powerful tool to drive difficult couplings to completion more efficiently.[20]

Comparative Analysis: Manual vs. Automated

The choice between manual and automated synthesis depends on the specific project goals, scale, and available resources.

FeatureManual Peptide SynthesisAutomated Peptide Synthesis
Throughput Low (typically one peptide at a time)High (multiple peptides in parallel)[9]
Hands-on Time High; requires constant operator attentionLow; primarily "walk-away" operation
Flexibility High; easy to modify protocols mid-synthesisLow; requires pre-programmed methods
Reproducibility Operator-dependentHigh; machine-controlled precision
Cost (Initial) Low (glassware and shaker)High (instrument purchase)
Cost (Per Peptide) Higher for large numbers due to laborLower for large numbers
Troubleshooting Excellent; direct feedback (e.g., Kaiser test)Difficult; relies on post-synthesis analysis
Best For... Method development, complex/novel peptides, small scaleRoutine synthesis, peptide libraries, scale-up

Post-Synthesis: Cleavage, Purification, and Analysis

Regardless of the synthesis method, the final steps are consistent.

  • Cleavage: The peptide must be cleaved from the solid support and all side-chain protecting groups must be removed. For Boc/Bzl chemistry, this is typically achieved with strong acids like HF or TFMSA in the presence of scavengers (e.g., anisole, cresol, thioanisole) to trap reactive carbocations generated from the protecting groups.[7][16][17]

  • Purification: The crude peptide is precipitated, lyophilized, and then purified, most commonly by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Analysis: The final product's identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), and its purity is quantified by analytical RP-HPLC.

Conclusion and Recommendations

The successful synthesis of peptides containing the sterically hindered, fluorescent amino acid Boc-D-Ala(2'-quinolyl)-OH is achievable by both manual and automated SPPS.

  • Recommendation for Manual Synthesis: This approach is highly recommended during the initial research and development phase. Its flexibility allows for the precise optimization of coupling conditions for the quinolyl residue, validated in real-time by the Kaiser test. This ensures the highest possible quality for proof-of-concept peptides.

  • Recommendation for Automated Synthesis: Once a robust protocol has been established manually, transitioning to an automated platform is ideal for producing larger quantities or libraries of quinolyl-containing peptides. The key to success is to translate the optimized conditions—such as extended coupling times, double coupling, and the use of potent activating agents like HCTU—into a specific, pre-programmed method on the synthesizer.

By understanding the chemical principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate strategy for their specific objectives, harnessing the unique properties of Boc-D-Ala(2'-quinolyl)-OH for advanced peptide design and discovery.

References

  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
  • BenchChem. (2025). Application Notes and Protocols for Boc-Ser-OH.DCHA in Manual vs. Automated Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Kaiser Test in Peptide Synthesis.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(8), 3044–3051. [Link]

  • AltaBioscience. (n.d.). Fluorescent Peptides: A Guide for Life Science Researchers.
  • Royal Society of Chemistry. (2026). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. Chemical Science. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Konno, H. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Vágner, J., Qu, H., & Hruby, V. J. (2008). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 12(3), 496–503. [Link]

  • National Institutes of Health. (2022). Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging. PMC. [Link]

  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
  • Coin, I., Beyermann, M., & Bienert, M. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. PubMed Central, 4(5), 1171-1184. [Link]

  • Young, J., Huang, A., Stevens, R., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 184-9.
  • Merck Millipore. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Bio-IT World. (2022). Useful Approaches for Labeling Peptides with Fluorescent Dyes.
  • Namekata, N., & Hamachi, I. (2016). Fluorescently labelled amino acids and peptides for efficient screening in situ and in vivo. Organic & Biomolecular Chemistry, 14(34), 8034-8049.
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Sigma-Aldrich. (n.d.). Boc-D-Ala-OH.
  • Scientific Laboratory Supplies. (n.d.). Boc-D-Ala-OH, >=98.0% (TLC) | 15048-25G.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from University of California, Irvine, Department of Chemistry website.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of Boc-D-Ala(2'-quinolyl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Boc-D-Ala(2'-quinolyl)-OH. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubilization of this specialized amino acid derivative. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental design.

Core Analysis: Understanding the Solubility Challenge

The solubility behavior of Boc-D-Ala(2'-quinolyl)-OH is governed by its distinct molecular architecture. The molecule possesses conflicting physicochemical properties, making it amphipathic and challenging to dissolve in a single "perfect" solvent.

  • Lipophilic/Nonpolar Regions: The bulky tert-butyloxycarbonyl (Boc) protecting group and the large, aromatic quinoline side-chain are hydrophobic. These regions favor solubility in nonpolar organic solvents. The flat quinoline ring can also promote π-π stacking interactions in the solid state, potentially increasing the crystal lattice energy and making it harder to dissolve.[1][2]

  • Hydrophilic/Polar Regions: The free carboxylic acid (-COOH) group is polar and capable of acting as a hydrogen bond donor and acceptor. This group favors interaction with polar solvents.

  • Ionizable Groups: The molecule has two key ionizable sites: the acidic carboxylic acid and the weakly basic nitrogen atom within the quinoline ring.[3][4] The protonation state of these groups, which is dependent on the solution's pH, can dramatically alter the molecule's overall polarity and solubility.[1][5][6]

This combination of a large, nonpolar framework with a polar, ionizable functional group is the primary reason for the observed solubility issues in many common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-D-Ala(2'-quinolyl)-OH not dissolving in standard solvents like Dichloromethane (DCM) or Methanol?

A1: This is a common observation stemming from the molecule's mixed polarity.

  • In a solvent like DCM , the polarity is often insufficient to effectively solvate the polar carboxylic acid group, leaving it to self-associate and prevent dissolution.

  • In a polar protic solvent like Methanol , the solvent molecules are strongly associated with each other via hydrogen bonding. The large, hydrophobic Boc and quinoline portions of your molecule cannot effectively integrate into this network, leading to poor solubility.

The principle of "like dissolves like" is challenging to apply here, as the molecule has distinct "likes" for both polar and nonpolar environments.

Q2: What are the recommended starting solvents for dissolving Boc-D-Ala(2'-quinolyl)-OH?

A2: Polar aprotic solvents are the most effective starting point. These solvents have a high dielectric constant and are excellent hydrogen bond acceptors, allowing them to interact favorably with the carboxylic acid group while also accommodating the large nonpolar regions.

Our primary recommendations are:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

For many Boc-protected amino acids, DMF is a standard solvent for achieving clear solubility.[7][8] These solvents are highly effective for preparing stock solutions and for use in peptide coupling reactions.

Q3: My downstream application is sensitive to DMF and DMSO. What are my alternatives?

A3: If high-boiling polar aprotic solvents are not suitable, a co-solvent strategy is the next best approach. Start with a moderately polar solvent and add a small amount of a strong, solubilizing solvent.

  • Strategy: Attempt to dissolve the compound in Tetrahydrofuran (THF) or Acetonitrile (ACN). Then, add DMF or DMSO dropwise while stirring or vortexing until the solution becomes clear. Often, as little as 5-10% (v/v) of the stronger solvent is sufficient. This approach is common for dissolving hydrophobic peptides or amino acids.[9]

Q4: Is it safe to use heat to improve solubility? What are the risks?

A4: Yes, gentle warming can be an effective technique. Using a water bath set to 30-40°C can significantly increase the rate of dissolution.

Critical Precautions:

  • Avoid Excessive Heat: High temperatures (>50-60°C), especially in the presence of trace acids, can lead to the cleavage of the acid-labile Boc protecting group.[]

  • Monitor Stability: Do not heat for prolonged periods. Once dissolved, allow the solution to cool to room temperature and observe for any precipitation. If it remains clear, the solution is stable. Sonication can also be a useful alternative to heating for breaking up larger particles and accelerating dissolution.[9]

Q5: How can I leverage pH to improve the solubility of this compound?

A5: Adjusting the pH is a powerful, though often overlooked, technique. The carboxylic acid is the key. By converting it to its conjugate base (a carboxylate salt), you can dramatically increase its polarity and solubility in polar solvents.

  • Method: Add a sub-equimolar amount of a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), to your suspension. The formation of the ammonium carboxylate salt disrupts the crystal lattice and enhances solvation by polar solvents. This is particularly useful if you are preparing the compound for a peptide coupling reaction where a base is required anyway.

Q6: My compound dissolved initially but then crashed out of solution. What caused this?

A6: This is typically due to one of three reasons:

  • Supersaturation: You may have created a supersaturated solution, often with the help of heating, that is not stable at ambient temperature.

  • Temperature Change: Solubility is temperature-dependent. A solution prepared warm may precipitate upon cooling if its concentration is above the saturation point at the lower temperature.[1]

  • Addition of an Anti-Solvent: If you added the dissolved compound to another solvent in which it is less soluble (an anti-solvent), it will precipitate. For example, adding a concentrated DMF solution of the compound to a large volume of water would likely cause immediate precipitation.

Data Summary: Solvent Compatibility Profile

SolventTypePolarity IndexExpected SolubilityNotes
DMF Polar Aprotic6.4Soluble Recommended primary solvent.
DMSO Polar Aprotic7.2Soluble Excellent choice, but can be difficult to remove.
NMP Polar Aprotic6.5Soluble Similar to DMF, good for stock solutions.
THF Polar Aprotic4.0Sparingly Soluble Often requires a co-solvent or warming.
Acetonitrile Polar Aprotic5.8Sparingly Soluble Solubility is limited at higher concentrations.
DCM Nonpolar3.1Poorly Soluble Insufficiently polar to solvate the carboxylic acid.
Methanol Polar Protic5.1Poorly Soluble Strong solvent self-association excludes the nonpolar regions.
Water Polar Protic10.2Insoluble (at neutral pH) Hydrophobic portions dominate. Solubility increases at basic pH.
Hexanes Nonpolar0.1Insoluble Cannot solvate the polar carboxylic acid group.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Stock Solution in DMF
  • Weigh Material: Accurately weigh the required amount of Boc-D-Ala(2'-quinolyl)-OH into a clean, dry volumetric flask. (Molecular Weight: 314.35 g/mol ).

  • Add Solvent: Add approximately 70-80% of the final required volume of high-purity, anhydrous DMF.

  • Dissolve: Cap the flask and swirl gently. If necessary, place the flask in a sonicating bath for 5-10 minutes or warm it in a water bath at ~35°C for a few minutes until all solid has dissolved.

  • Equilibrate: Allow the solution to return to room temperature.

  • Dilute to Volume: Carefully add DMF to the calibration mark on the volumetric flask.

  • Mix: Invert the flask 10-15 times to ensure a homogenous solution.

  • Store: Store the solution tightly capped at 2-8°C, protected from moisture.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with Boc-D-Ala(2'-quinolyl)-OH.

G start Solubility Issue Encountered (Compound is insoluble/a suspension) solvent_choice STEP 1: Select Primary Solvent (DMF, DMSO, or NMP) start->solvent_choice check1 Is the solution clear? solvent_choice->check1 success SUCCESS Solution Ready for Use check1->success Yes troubleshoot STEP 2: Apply Gentle Energy check1->troubleshoot No heat Warm to 30-40°C OR Sonicate for 10 min troubleshoot->heat check2 Is the solution clear? heat->check2 check2->success Yes advanced STEP 3: Advanced Strategy check2->advanced No ph_adjust Consider pH Adjustment Add 0.95 eq. DIPEA (For polar solvents) advanced->ph_adjust cosolvent Use Co-Solvent Add 5-10% DMF/DMSO to THF/ACN advanced->cosolvent check3 Is the solution clear? ph_adjust->check3 cosolvent->check3 check3->success Yes contact Consult Technical Support (Consider purity/polymorph issues) check3->contact No

Caption: A step-by-step decision tree for solubilizing Boc-D-Ala(2'-quinolyl)-OH.

References

  • BenchChem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. Available from: [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available from: [Link]

  • Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact.
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • Pal, D., & Mitra, A. K. (2012). Solubilities of Amino Acids in Different Mixed Solvents.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available from: [Link]

  • Reddit r/chemistry. (2020). How are non polar amino acids soluble in polar solvents? Discussion. Available from: [Link]

  • ResearchGate. (2016). How to dissolve mixture of amino acids at high concentrations? Q&A Forum. Available from: [Link]

Sources

Technical Support Center: Navigating Side Reactions of the Quinoline Moiety During TFA Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The final cleavage of a synthetic peptide from its solid support and the simultaneous removal of side-chain protecting groups is a critical step in solid-phase peptide synthesis (SPPS). For peptides synthesized using the popular Fmoc/tBu strategy, this is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). While effective, this harsh acidic environment generates a high concentration of reactive electrophiles, primarily carbocations, from the cleavage of tert-butyl-based protecting groups and the resin linker.[1][2] These carbocations are notorious for their ability to modify nucleophilic amino acid residues such as tryptophan, methionine, and tyrosine, leading to undesired side products.[1][2]

This guide focuses on a less commonly discussed but equally problematic issue: the side reactions involving the quinoline moiety. Quinoline and its derivatives are increasingly incorporated into peptide structures to confer unique properties, such as enhanced biological activity or improved pharmacokinetic profiles. However, the aromatic nature of the quinoline ring system makes it a potential target for electrophilic attack by carbocations during TFA cleavage. This technical guide provides an in-depth analysis of these side reactions, offering troubleshooting advice and preventative protocols for researchers, scientists, and drug development professionals working with quinoline-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions involving the quinoline moiety during TFA cleavage?

The most prevalent side reaction is the alkylation of the quinoline ring by carbocations generated during the cleavage process. The most common carbocation is the tert-butyl cation, which arises from the cleavage of t-butyl-based protecting groups (e.g., Boc, tBu, OtBu). This results in the addition of a tert-butyl group (+56 Da) to the quinoline ring of the peptide. Other carbocations from different protecting groups or linkers can also lead to various mass additions.

Q2: Why is the quinoline ring susceptible to these side reactions?

Under the strongly acidic conditions of TFA cleavage, the nitrogen atom of the quinoline ring is protonated, forming a quinolinium ion.[3][4][5] This protonation deactivates the pyridine part of the fused ring system towards electrophilic attack. Consequently, electrophilic substitution, such as alkylation by carbocations, is directed to the more electron-rich benzene ring.[6][7][8] The positions most susceptible to electrophilic attack on the quinolinium ion are C5 and C8.[6][7][8]

Q3: How can I detect quinoline alkylation in my crude peptide?

The primary method for detection is mass spectrometry (MS) . Look for unexpected mass additions to your target peptide mass. The most common adduct will be the addition of a tert-butyl group, resulting in a mass increase of +56 Da. Multiple alkylations (+112 Da, etc.) are also possible, though less common. High-resolution mass spectrometry can confirm the elemental composition of the adduct. Further characterization can be achieved through tandem mass spectrometry (MS/MS) , where fragmentation patterns may reveal the location of the modification on the quinoline-containing residue.

Q4: What are scavengers and how do they prevent these side reactions?

Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" or "scavenge" the reactive carbocations before they can react with the peptide.[1][2] By presenting a high concentration of a more reactive nucleophile, the carbocations are quenched, preventing the unwanted alkylation of sensitive residues, including the quinoline moiety. Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.[1][2]

Troubleshooting Guide

Problem: Unexpected Mass Addition to my Quinoline-Containing Peptide

You've cleaved your quinoline-containing peptide from the resin and upon analyzing the crude product by mass spectrometry, you observe a significant peak at [M+57] or other unexpected higher masses.

  • Likely Cause: This is the hallmark of alkylation of your peptide, and the quinoline moiety is a prime suspect. The +56 Da mass addition strongly suggests tert-butylation.

  • Proposed Mechanism:

    • Protonation of Quinoline: In the TFA solution, the quinoline nitrogen is protonated to form a quinolinium ion.

    • Generation of Carbocations: Acid-labile protecting groups (e.g., Boc, tBu) are cleaved by TFA, generating stable carbocations, most commonly the tert-butyl cation.

    • Electrophilic Aromatic Substitution: The carbocation acts as an electrophile and attacks the electron-rich benzene ring of the quinolinium ion, primarily at the C5 and C8 positions. This is a classic electrophilic aromatic substitution reaction.

    G cluster_0 TFA Cleavage Environment cluster_1 Side Reaction cluster_2 Intended Reaction with Scavengers PG Protecting Group (e.g., tBu) Carbocation tert-Butyl Carbocation (+) PG->Carbocation  + TFA AlkylatedPeptide Alkylated Quinoline-Peptide (Side Product, M+56 Da) Carbocation->AlkylatedPeptide Electrophilic Attack (at C5/C8) QuenchedCarbocation Quenched Carbocation (Inert Product) Carbocation->QuenchedCarbocation QuinolinePeptide Quinoline-Peptide ProtonatedQuinoline Protonated Quinoline-Peptide (Quinolinium) QuinolinePeptide->ProtonatedQuinoline  + H+ (from TFA) ProtonatedQuinoline->AlkylatedPeptide Scavenger Scavenger (e.g., TIS, H2O) Scavenger->QuenchedCarbocation Nucleophilic Trapping

    Mechanism of Quinoline Alkylation and Prevention by Scavengers.
  • Solution & Prevention: The key to preventing this side reaction is to efficiently scavenge the carbocations. For quinoline-containing peptides, a standard cleavage cocktail may not be sufficient.

    • Optimized Cleavage Cocktails: We recommend using a scavenger-rich cocktail. The choice of scavengers should be tailored to the other sensitive residues in your peptide sequence.

Cleavage CocktailComposition (v/v/v)Target Residues & Comments
Reagent Q 90% TFA / 5% Triisopropylsilane (TIS) / 5% H₂ORecommended for most quinoline-containing peptides. TIS is a highly effective carbocation scavenger. Water also acts as a scavenger.
Reagent K (modified) 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTUse when other sensitive residues like Cys, Met, or Trp are present. Provides a broad spectrum of protection.[9]
"Odorless" Cocktail 88% TFA / 5% Phenol / 5% H₂O / 2% TISA good alternative to Reagent K if malodorous thiols are to be avoided. The inclusion of TIS is beneficial for protecting the quinoline moiety.[10]
  • Step-by-Step Protocol for "Quinoline-Safe" TFA Cleavage: See the detailed protocol in the "Experimental Protocols" section below.

Problem: Low Yield and Complex Impurity Profile

After cleavage and purification, the yield of your quinoline-containing peptide is lower than expected, and the HPLC chromatogram of the crude product shows multiple peaks that are difficult to resolve from the main product peak.

  • Likely Cause: This can be a result of multiple alkylation events on the quinoline ring or a combination of quinoline alkylation and modification of other sensitive amino acids. The properties of the alkylated peptide may be very similar to the desired product, making purification challenging.

  • Solution & Prevention: An optimized and validated cleavage strategy is crucial.

    • Perform a Small-Scale Trial Cleavage: Before committing your entire batch of resin, perform a small-scale cleavage on 10-20 mg of resin. This allows you to analyze the outcome by MS and HPLC and adjust your cleavage cocktail and reaction time accordingly.

    • Workflow for Optimizing Cleavage Conditions:

    G Start Start: Dry Peptide-Resin TrialCleavage Perform Small-Scale Trial Cleavage (e.g., with Reagent Q) Start->TrialCleavage Analyze Analyze Crude Product (HPLC, MS) TrialCleavage->Analyze Check Alkylation Observed? Analyze->Check IncreaseScavengers Increase Scavenger Concentration or Add Co-scavenger (e.g., EDT) Check->IncreaseScavengers Yes FullScaleCleavage Proceed with Full-Scale Cleavage using Optimized Conditions Check->FullScaleCleavage No IncreaseScavengers->TrialCleavage End End: Purified Peptide FullScaleCleavage->End

    Workflow for Optimizing Cleavage of Quinoline-Containing Peptides.

Experimental Protocols

Protocol 1: "Quinoline-Safe" TFA Cleavage (Full Scale)

Materials:

  • Dry peptide-resin containing a quinoline moiety.

  • Trifluoroacetic acid (TFA), high purity.

  • Triisopropylsilane (TIS).

  • Deionized water.

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether.

  • Reaction vessel with a sintered glass filter.

  • Centrifuge and centrifuge tubes.

Procedure:

  • Place the dry peptide-resin (e.g., 0.1 mmol scale) in the reaction vessel.

  • Prepare the Cleavage Cocktail (Reagent Q): In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a 0.1 mmol synthesis, a volume of 5-10 mL is typically sufficient.

    • To 9.0 mL of TFA, add 0.5 mL of TIS and 0.5 mL of deionized water. Mix gently. CAUTION: TFA is highly corrosive. Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat) and work in a fume hood.

  • Add the cleavage cocktail to the resin.

  • Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

  • Filter the cleavage solution containing the peptide into a clean collection tube.

  • Wash the resin twice with a small volume (1-2 mL) of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a 50 mL centrifuge tube containing 40-50 mL of cold MTBE.

  • A white precipitate of the peptide should form. Let the mixture stand at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture (e.g., 3500 rpm for 10 minutes) to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet twice with cold ether, centrifuging each time.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • The crude peptide is now ready for purification by HPLC.

Protocol 2: Small-Scale Trial Cleavage

Materials:

  • Approximately 20 mg of dry peptide-resin.

  • A 1.5 mL microcentrifuge tube.

  • Cleavage cocktail of choice (e.g., Reagent Q).

  • Cold MTBE or diethyl ether.

Procedure:

  • Place ~20 mg of the dry peptide-resin into a 1.5 mL microcentrifuge tube.

  • Add 500 µL of the freshly prepared cleavage cocktail to the tube.

  • Cap the tube and vortex briefly. Let it stand at room temperature for 2 hours, with occasional vortexing.

  • Centrifuge the tube to pellet the resin.

  • Carefully transfer the supernatant (containing the cleaved peptide) to a new tube containing ~1 mL of cold ether.

  • Vortex and centrifuge to pellet the precipitated peptide.

  • Decant the ether, wash the pellet with more cold ether, and dry the peptide.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS to check for the presence of alkylated side products.

References

  • Tervola, E., Truong, K. N., Ward, J. S., Priimagi, A., & Rissanen, K. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(52), 31238–31245. [Link]

  • ResearchGate. (n.d.). The protonation of isoquinoline with trifluoroacetic acid resulting in the isoquinolinium trifluoroacetate salt. Retrieved from [Link]

  • RSC Publishing. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]

  • Tutorsglobe.com. (n.d.). Reactions of Quinolines, Chemistry tutorial. Retrieved from [Link]

  • RSC Publishing. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]

  • Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Lecture Notes.
  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • University of Glasgow. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Retrieved from [Link]

  • SAGE Publications Inc. (2025). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Journal of Heterocyclic Chemistry.
  • Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • DOI. (n.d.).
  • Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • PubMed. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. [Link]

  • PubMed. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. [Link]

  • ResearchGate. (2014). How do you couple the quinoline functional group to the c terminal of a peptide?. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • RSC Publishing. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]

  • The Royal Society of Chemistry. (n.d.).
  • PubMed Central. (n.d.). Strategies for Improving Peptide Stability and Delivery. [Link]

  • Scribd. (n.d.). CH13 Hydrocarbons Shobhit Nirwan. Retrieved from [Link]

Sources

Technical Support Center: Impact of pH on the Fluorescence Intensity of Boc-D-Ala(2'-quinolyl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Boc-D-Ala(2'-quinolyl)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the impact of pH on the fluorescence intensity of this compound. Our goal is to equip you with the knowledge to overcome common experimental hurdles and ensure the accuracy and reliability of your results.

Introduction to Boc-D-Ala(2'-quinolyl)-OH and its Fluorescence Properties

Boc-D-Ala(2'-quinolyl)-OH is a valuable synthetic building block used in peptide synthesis and medicinal chemistry.[1][2] The quinoline moiety imparts unique photophysical properties, making it a potential fluorescent probe.[3] The fluorescence of quinoline and its derivatives is highly sensitive to the local environment, particularly pH.[4][5] Understanding and controlling the pH of your experimental system is therefore critical for obtaining reproducible and meaningful fluorescence data.

The nitrogen atom in the quinoline ring can be protonated or deprotonated depending on the pH of the solution. This change in the ionization state of the molecule alters its electronic configuration and, consequently, its fluorescence properties, including wavelength, quantum yield, and lifetime.[6] Typically, protonation of the quinoline ring in acidic conditions leads to a significant enhancement of fluorescence intensity.[4][5]

Troubleshooting Guide

This section addresses common issues encountered when studying the pH-dependent fluorescence of Boc-D-Ala(2'-quinolyl)-OH.

Issue 1: Low or No Fluorescence Signal

Question: I am not observing any significant fluorescence from my Boc-D-Ala(2'-quinolyl)-OH sample. What could be the issue?

Answer:

Several factors can contribute to a weak or absent fluorescence signal. Here's a systematic approach to troubleshooting this issue:

1. Verify Instrument Settings:

  • Excitation and Emission Wavelengths: Ensure you are using the correct excitation and emission wavelengths for the quinoline fluorophore. While the exact wavelengths for Boc-D-Ala(2'-quinolyl)-OH may need to be determined empirically, a good starting point for quinoline derivatives is in the UV range for excitation (around 310-350 nm) and the blue-violet range for emission (around 350-450 nm).

  • Slit Widths: Wider excitation and emission slit widths can increase the signal intensity, but at the cost of spectral resolution. Start with a moderate slit width (e.g., 5 nm) and adjust as needed.

  • Detector Gain/Voltage: Increase the detector gain or voltage to amplify the signal. Be cautious not to saturate the detector.[7]

2. Check Sample Preparation and Conditions:

  • Concentration: The fluorescence intensity is directly proportional to the concentration of the fluorophore at low concentrations. However, at high concentrations, the "inner filter effect" can lead to a decrease in the observed fluorescence.[8][9] Prepare a dilution series to determine the optimal concentration range.

  • Solvent: The choice of solvent can significantly impact fluorescence. Ensure Boc-D-Ala(2'-quinolyl)-OH is fully dissolved. The polarity and viscosity of the solvent can influence the fluorescence quantum yield.

  • pH of the Solution: As a primary consideration for this compound, the pH of your solution is critical. In neutral or alkaline solutions, the fluorescence of quinoline derivatives can be very weak.[4] Acidifying the solution is often necessary to observe significant fluorescence enhancement.

3. Consider Quenching Effects:

  • Quenchers: Certain substances in your sample can quench fluorescence, reducing its intensity.[10] Common quenchers include halide ions (e.g., Cl⁻, Br⁻, I⁻), dissolved oxygen, and heavy atoms.[10][11] If possible, use deoxygenated solvents and avoid buffers containing quenching ions.

  • Self-Quenching: At high concentrations, fluorophores can interact with each other, leading to self-quenching.[10] As mentioned above, optimizing the concentration is key.

Experimental Workflow for Troubleshooting Low Fluorescence Signal

G start Low/No Fluorescence Signal check_instrument Verify Instrument Settings (Wavelengths, Slits, Gain) start->check_instrument check_sample Check Sample Preparation (Concentration, Solvent) check_instrument->check_sample check_ph Measure and Adjust pH (Acidify the solution) check_sample->check_ph check_quenching Investigate Potential Quenching check_ph->check_quenching result_ok Fluorescence Signal Observed check_ph->result_ok If pH was the issue optimize_concentration Prepare Dilution Series check_quenching->optimize_concentration If concentration is high degas_solvent Use Deoxygenated Solvent check_quenching->degas_solvent If quenching is suspected result_not_ok Signal Still Low check_quenching->result_not_ok If no quenchers identified optimize_concentration->result_ok degas_solvent->result_ok

Caption: Troubleshooting workflow for low fluorescence signal.

Issue 2: Inconsistent or Irreproducible Fluorescence Readings

Question: My fluorescence intensity readings for Boc-D-Ala(2'-quinolyl)-OH are fluctuating between experiments, even with seemingly identical conditions. Why is this happening?

Answer:

Irreproducible fluorescence measurements are often due to subtle variations in experimental conditions. Here are the key factors to control:

1. pH Control is Paramount:

  • Buffer Capacity: Ensure you are using a buffer with adequate capacity to maintain a stable pH, especially if your experiment involves adding other reagents that could alter the pH. The pKa of your buffer should be close to the desired experimental pH.

  • Accurate pH Measurement: Calibrate your pH meter before each use. Even small variations in pH can lead to significant changes in fluorescence intensity, particularly in the pH range where the quinoline moiety is protonated or deprotonated.[6]

2. Temperature Stability:

  • Fluorescence is a temperature-dependent process. An increase in temperature can lead to a decrease in fluorescence intensity due to increased molecular collisions and non-radiative decay pathways.[10] Use a temperature-controlled cuvette holder to maintain a constant temperature throughout your measurements.[8]

3. Photobleaching:

  • Prolonged exposure to the excitation light can cause photochemical degradation of the fluorophore, a phenomenon known as photobleaching.[12] This will lead to a decrease in fluorescence intensity over time.

    • Mitigation Strategies:

      • Minimize the exposure time to the excitation light.

      • Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.

      • Prepare fresh samples if you suspect photobleaching has occurred.

4. Sample Handling and Preparation:

  • Cleanliness of Cuvettes: Ensure your cuvettes are scrupulously clean. Any residual contaminants can fluoresce or quench the fluorescence of your sample.

  • Consistency in Sample Preparation: Follow a standardized protocol for preparing your samples to minimize variability.[13]

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of pH on the fluorescence intensity of Boc-D-Ala(2'-quinolyl)-OH?

A1: The fluorescence intensity of Boc-D-Ala(2'-quinolyl)-OH is expected to be highly dependent on pH. Based on the behavior of similar quinoline derivatives, you can anticipate the following trends:[4][5]

pH RangeExpected Protonation State of QuinolineExpected Fluorescence IntensityRationale
Acidic (e.g., pH < 5) Protonated (Quinolinium cation)HighProtonation of the quinoline nitrogen enhances the fluorescence quantum yield.[4][5]
Neutral (e.g., pH ~ 7) Partially protonated/deprotonatedIntermediate to LowThe equilibrium between the protonated and deprotonated forms will determine the overall fluorescence.
Alkaline (e.g., pH > 8) Deprotonated (Neutral quinoline)LowThe neutral form of the quinoline ring is typically weakly fluorescent.[4]

Q2: How do I perform a pH titration experiment to study the fluorescence of Boc-D-Ala(2'-quinolyl)-OH?

A2: A pH titration is an excellent way to characterize the pH-dependent fluorescence of your compound. Here is a general protocol:

Protocol: pH-Dependent Fluorescence Measurement
  • Prepare a Stock Solution: Prepare a concentrated stock solution of Boc-D-Ala(2'-quinolyl)-OH in a suitable organic solvent (e.g., DMSO or ethanol) to ensure complete dissolution.

  • Prepare a Series of Buffers: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 10). Use buffers with overlapping ranges to ensure continuous pH coverage (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10).

  • Sample Preparation for Measurement:

    • For each pH point, add a small, constant volume of the Boc-D-Ala(2'-quinolyl)-OH stock solution to a fixed volume of the corresponding buffer in a cuvette. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the pH and the fluorescence.

    • Mix thoroughly and allow the sample to equilibrate at a constant temperature.

  • Fluorescence Measurement:

    • Place the cuvette in a temperature-controlled spectrofluorometer.

    • Record the fluorescence emission spectrum by scanning a range of wavelengths while exciting at a fixed wavelength.

    • Identify the wavelength of maximum emission.

    • For subsequent measurements, you can record the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • The resulting plot can be used to determine the apparent pKa of the quinoline moiety in the excited state.

Q3: Can the Boc protecting group affect the fluorescence properties?

A3: The Boc (tert-butyloxycarbonyl) protecting group is attached to the alanine portion of the molecule and is not directly conjugated with the quinoline fluorophore.[1][2] Therefore, it is not expected to have a significant direct impact on the electronic transitions responsible for the fluorescence of the quinoline ring. The primary determinant of the fluorescence behavior will be the protonation state of the quinoline nitrogen.

Q4: Are there any specific safety precautions I should take when working with Boc-D-Ala(2'-quinolyl)-OH and adjusting pH?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. When preparing acidic and basic solutions for pH adjustments, handle strong acids and bases with care in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for Boc-D-Ala(2'-quinolyl)-OH for specific handling and disposal instructions.

Mechanism of pH-Dependent Fluorescence

G cluster_acidic Acidic Conditions (High H+) cluster_alkaline Alkaline Conditions (Low H+) deprotonated_acid Quinoline (Low Fluorescence) protonated_acid Protonated Quinoline (High Fluorescence) deprotonated_acid->protonated_acid + H+ protonated_alkaline Protonated Quinoline (High Fluorescence) deprotonated_alkaline Quinoline (Low Fluorescence) protonated_alkaline->deprotonated_alkaline - H+

Sources

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-D-Ala(2'-quinolyl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing challenges in synthetic chemistry. This guide provides in-depth troubleshooting and frequently asked questions for a common yet potentially problematic step: the incomplete Boc deprotection of Boc-D-Ala(2'-quinolyl)-OH. This document is designed for researchers, scientists, and drug development professionals who encounter difficulties with this specific transformation.

Introduction

The tert-butyloxycarbonyl (Boc) group is a vital amine protecting group in organic synthesis, prized for its stability and ease of removal under acidic conditions.[1][2] However, the deprotection of certain substrates, such as Boc-D-Ala(2'-quinolyl)-OH, can be challenging. The steric bulk and electronic properties of the quinoline moiety can hinder the reaction, leading to incomplete conversion and purification difficulties.[3] This guide will walk you through diagnosing the problem, optimizing your reaction conditions, and exploring alternative methods.

Troubleshooting Guide: Incomplete Deprotection

This section is designed to help you identify the cause of incomplete Boc deprotection and provide actionable solutions.

Issue 1: Significant amount of starting material remains after the reaction.

Question: I've run my Boc deprotection on Boc-D-Ala(2'-quinolyl)-OH using standard TFA/DCM conditions, but my TLC and LC-MS analysis show a large amount of unreacted starting material. Why is this happening and what should I do?

Answer: Incomplete deprotection of this specific substrate is often due to a combination of factors, primarily steric hindrance from the bulky quinolyl group and potentially insufficient acid strength or reaction time.[3][4] The quinoline nitrogen can also be protonated, which might affect the overall reactivity. Here’s a systematic approach to troubleshoot this issue:

Workflow for Troubleshooting Incomplete Deprotection

G cluster_0 Diagnosis cluster_1 Optimization Strategy 1: Reaction Conditions cluster_2 Optimization Strategy 2: Reagent System cluster_3 Analysis & Work-up start Incomplete Deprotection Observed (TLC/LC-MS) q1 Initial Conditions: - TFA/DCM (e.g., 20-50%) - Room Temp - 1-2 hours? start->q1 increase_tfa Increase TFA Concentration (e.g., to 50% or higher) q1->increase_tfa extend_time Extend Reaction Time (Monitor every 2-4 hours) increase_tfa->extend_time increase_temp Increase Temperature (e.g., to 40°C, use with caution) extend_time->increase_temp change_acid Switch to a Different Acid System - 4M HCl in Dioxane - TMSI or TMSOTf increase_temp->change_acid monitor Monitor by TLC/LC-MS Until Starting Material is Consumed change_acid->monitor workup Proceed to Work-up - Evaporation - Basic wash (e.g., NaHCO3) - Extraction monitor->workup

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Detailed Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

  • Dissolve Boc-D-Ala(2'-quinolyl)-OH in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[4]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To remove residual TFA, co-evaporate with toluene (3x).[4]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[4]

Protocol 2: Boc Deprotection with HCl in Dioxane

  • Dissolve Boc-D-Ala(2'-quinolyl)-OH in a minimal amount of a co-solvent like methanol if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) at 0°C.[6]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by adding diethyl ether and collected by filtration.[6]

Issue 2: Formation of unexpected side products.

Question: My LC-MS shows a peak with a mass increase of +56 amu, and my crude NMR is complex. What is happening?

Answer: A mass increase of +56 amu is a classic sign of t-butylation, a common side reaction during Boc deprotection.[7] The TFA-mediated cleavage of the Boc group generates a reactive tert-butyl cation.[1] This carbocation can then be attacked by nucleophilic sites on your molecule. The electron-rich quinoline ring system is particularly susceptible to this electrophilic addition.

Mechanism of Side Product Formation and Prevention

G cluster_0 Boc Deprotection Mechanism cluster_1 Side Reaction & Prevention start Boc-Protected Amine protonation Protonation by TFA start->protonation cleavage Cleavage protonation->cleavage tbutyl_cation tert-butyl cation (+57 amu) cleavage->tbutyl_cation carbamic_acid Carbamic Acid cleavage->carbamic_acid side_reaction Alkylation of Quinoline Ring tbutyl_cation->side_reaction trapping Trapping of tert-butyl cation tbutyl_cation->trapping decarboxylation Decarboxylation (-CO2) carbamic_acid->decarboxylation free_amine Free Amine decarboxylation->free_amine scavenger Scavenger (e.g., TIS, Anisole) scavenger->trapping

Caption: Mechanism of Boc deprotection and prevention of side reactions.

Solution: The Use of Scavengers

The most effective way to prevent t-butylation is to add a "scavenger" to your reaction mixture.[7] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it.[7]

Table 1: Common Scavengers for Boc Deprotection

ScavengerRecommended forTypical Concentration (v/v)Reference
Triisopropylsilane (TIS)General purpose, Tryptophan-like residues2.5 - 5%[4]
Triethylsilane (TES)Tryptophan-like residues2.5 - 5%[6]
AnisoleTryptophan-like and Tyrosine residues5%[6][8]
ThioanisoleMethionine and general purpose5%[7]
1,2-Ethanedithiol (EDT)Cysteine residues2.5%[7]

For Boc-D-Ala(2'-quinolyl)-OH, which has an electron-rich aromatic system similar to tryptophan, triisopropylsilane (TIS) or anisole are excellent first choices.

Protocol 3: Boc Deprotection with Scavengers

  • In a well-ventilated fume hood, prepare your deprotection cocktail. For a 10 mL reaction, you might use:

    • DCM: 5 mL

    • TFA: 5 mL

    • TIS: 0.25 mL (2.5%)

  • Add this cocktail to your Boc-protected starting material at 0°C.

  • Proceed with the reaction and work-up as described in Protocol 1.

Frequently Asked Questions (FAQs)

Q1: How do I monitor the progress of the deprotection reaction? You can monitor the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] On a TLC plate, the deprotected amine product will be more polar and thus have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can visualize the primary amine as a colored spot.[5]

Q2: My deprotected product is an oil and difficult to handle. How can I solidify it? Deprotected amines are often isolated as TFA or HCl salts, which can be oils or hygroscopic solids.[9] If your product is an oil, you can try precipitating it from the reaction mixture by adding a non-polar solvent like diethyl ether or hexane. Sometimes, dissolving the crude oil in a minimal amount of solvent and then adding a non-polar solvent can induce crystallization.[9]

Q3: Are there any milder, non-acidic alternatives for Boc deprotection? Yes, for substrates that are sensitive to strong acids, several milder methods exist. Thermal deprotection, where the compound is heated in a suitable solvent like trifluoroethanol, can be effective.[10][11] However, this may require high temperatures which could lead to other side reactions.[6] Another option is using Lewis acids like zinc bromide (ZnBr2).[2]

Q4: Can I use HCl in methanol instead of HCl in dioxane? While HCl in methanol can be used for Boc deprotection, it can sometimes lead to the formation of the methyl ester if a carboxylic acid is present in the molecule.[12] Given that the substrate is Boc-D-Ala(2'-quinolyl)-OH, using HCl in an aprotic solvent like dioxane is a safer choice to avoid this side reaction.

Q5: How do I completely remove residual TFA from my product? Residual TFA can be difficult to remove completely by simple evaporation.[13] A common and effective method is to azeotrope it off by adding a solvent like toluene and evaporating under reduced pressure. This is typically repeated three times.[4][13]

References

  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem. (URL: )
  • Technical Support Center: Preventing Side Reactions During Boc Deprotection - Benchchem. (URL: )
  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis - Benchchem. (URL: )
  • Technical Support Center: Troubleshooting Boc Deprotection Failures - Benchchem. (URL: )
  • Navigating Boc Deprotection: A Guide to Minimizing Side Products - Benchchem. (URL: )
  • Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem. (URL: )
  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed. (URL: [Link])

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - ResearchGate. (URL: [Link])

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Alternative Methods for Boc Deprotection : r/chemistry - Reddit. (URL: [Link])

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. (URL: [Link])

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (URL: [Link])

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (URL: [Link])

  • Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent) - ResearchGate. (URL: [Link])

  • How to confirm BOC deprotection by TFA ? - ResearchGate. (URL: [Link])

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: [Link])

  • Boc Removals with TFA in Peptide Synthesis : r/chemistry - Reddit. (URL: [Link])

  • Application Notes and Protocols for the Deprotection of Boc-7-hydroxy-L-tryptophan - Benchchem. (URL: )
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - NIH. (URL: [Link])

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. (URL: [Link])

  • Boc Deprotection - TFA - Common Organic Chemistry. (URL: [Link])

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? - ResearchGate. (URL: [Link])

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (URL: [Link])

  • BOC Protection and Deprotection - J&K Scientific LLC. (URL: [Link])

  • How can we do the deprotection of boc-amino acids using hcl ? - ResearchGate. (URL: [Link])

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • How should I deprotect Boc-amino group without breaking ester bond? - ResearchGate. (URL: [Link])

  • Selective nitrolytic deprotection of N -BOC-amines and N -BOC-amino acids derivatives. (URL: [Link])

  • Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents - MDPI. (URL: [Link])

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (URL: [Link])

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (URL: [Link])

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Validation & Comparative

Comparative Analysis of Peptides Incorporating Boc-D-Ala(2'-quinolyl)-OH via HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Peptide Chemistry and Drug Discovery

This guide provides a comprehensive analysis of the chromatographic and mass spectrometric behavior of peptides incorporating the novel amino acid derivative, Boc-D-Ala(2'-quinolyl)-OH. Designed for researchers, chemists, and drug development professionals, this document offers a comparative perspective against conventional peptide structures, supported by established analytical principles and methodologies. We will explore the unique challenges and opportunities presented by the quinolyl moiety, from method development to data interpretation, ensuring a robust analytical workflow.

Introduction: The Emerging Role of Quinolyl-Modified Amino Acids in Peptide Science

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including receptor affinity, metabolic stability, and cell permeability. The quinoline moiety, a bicyclic aromatic heterocycle, is of particular interest due to its rigid structure, potential for π-π stacking interactions, and inherent spectroscopic properties. Boc-D-Ala(2'-quinolyl)-OH introduces this functionality, presenting both a unique synthetic tool and a distinct analytical challenge.

The quinoline group's hydrophobicity and aromaticity significantly influence the resulting peptide's behavior in reversed-phase high-performance liquid chromatography (RP-HPLC). Furthermore, its basic nitrogen atom can impact ionization efficiency in mass spectrometry (MS), offering a point of comparison with standard peptide analytes. This guide will dissect these influences, providing a framework for developing and optimizing analytical methods for this novel class of peptides.

Comparative HPLC Analysis: Navigating the Chromatographic Landscape

The successful separation and purification of peptides containing Boc-D-Ala(2'-quinolyl)-OH hinge on a nuanced understanding of its impact on retention behavior. The bulky and hydrophobic quinolyl group dramatically increases the peptide's affinity for the stationary phase in RP-HPLC, a key differentiator from peptides composed solely of canonical amino acids.

Expected Retention Behavior and Method Development

Peptides modified with the quinolyl group will exhibit significantly longer retention times compared to their unmodified counterparts under identical RP-HPLC conditions. This necessitates adjustments to the mobile phase gradient to ensure timely and efficient elution.

Key Considerations for HPLC Method Development:

  • Mobile Phase Composition: A stronger organic mobile phase, such as acetonitrile or methanol, will be required to elute quinolyl-containing peptides. The gradient slope may also need to be shallower to ensure adequate resolution from closely eluting impurities.

  • Column Chemistry: While C18 columns remain the workhorse for peptide analysis, the choice of stationary phase can be critical. Phenyl-hexyl or biphenyl phases may offer alternative selectivity through π-π interactions with the quinoline ring.

  • Ion-Pairing Reagents: Trifluoroacetic acid (TFA) is a standard ion-pairing reagent that can improve peak shape. However, for MS compatibility, formic acid (FA) is preferred. The concentration of the ion-pairing reagent may need to be optimized to achieve the best peak symmetry and resolution.

Experimental Workflow: HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep1 Dissolve peptide in appropriate solvent (e.g., 50% ACN/H2O with 0.1% FA) prep2 Filter sample through 0.22 µm filter prep1->prep2 hplc2 Inject sample prep2->hplc2 hplc1 Equilibrate C18 column with initial mobile phase conditions hplc1->hplc2 hplc3 Run gradient elution program hplc2->hplc3 hplc4 Monitor at dual wavelengths (e.g., 214 nm & 310 nm) hplc3->hplc4 analysis1 Integrate peak areas hplc4->analysis1 analysis2 Determine retention time and purity analysis1->analysis2

Caption: Workflow for HPLC analysis of quinolyl-containing peptides.

Step-by-Step Protocol for HPLC Analysis:

  • Sample Preparation: Dissolve the peptide standard or sample in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 30 minutes. This will likely require optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 214 nm (peptide backbone) and a second wavelength around 310-320 nm to selectively monitor the quinoline chromophore.

  • Data Analysis: Integrate the peak areas to determine the purity of the peptide. The retention time will be a key identifier for the modified peptide.

Comparative Data Summary
PeptideCanonical Amino Acids OnlyWith Boc-D-Ala(2'-quinolyl)-OHRationale for Difference
Expected Retention Time ShorterSignificantly LongerIncreased hydrophobicity due to the quinolyl group leads to stronger interaction with the C18 stationary phase.
Optimal % Acetonitrile for Elution LowerHigherA higher concentration of organic solvent is needed to overcome the strong hydrophobic interactions and elute the peptide.
Peak Shape Typically sharp with standard ion-pairingPotential for tailingThe quinoline nitrogen can interact with residual silanols on the silica-based stationary phase. Optimization of the ion-pairing reagent can mitigate this.
UV Detection 214/280 nm214 nm and ~310-320 nmThe quinoline ring provides a unique UV absorbance maximum, allowing for selective detection and confirmation of its incorporation.

Mass Spectrometry Analysis: Unveiling the Molecular Identity

Mass spectrometry provides unequivocal confirmation of the peptide's identity through accurate mass measurement. The presence of the Boc-D-Ala(2'-quinolyl)-OH modification introduces specific considerations for both ionization and fragmentation.

Ionization and Mass Detection

Electrospray ionization (ESI) is the preferred method for peptide analysis. The basic nitrogen atom in the quinoline ring can readily accept a proton, potentially leading to enhanced ionization efficiency and the observation of higher charge states compared to analogous peptides without this moiety.

Key Considerations for MS Analysis:

  • Ion Source Parameters: Optimization of the capillary voltage and temperature may be necessary to achieve stable and efficient ionization.

  • Accurate Mass Measurement: High-resolution mass spectrometers (e.g., Orbitrap, TOF) are essential for confirming the elemental composition and verifying the successful incorporation of the Boc-D-Ala(2'-quinolyl)-OH residue. The expected mass shift will be a key diagnostic.

Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation

Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are common fragmentation techniques used for peptide sequencing. The fragmentation pattern of peptides containing Boc-D-Ala(2'-quinolyl)-OH will be influenced by the presence of this bulky, stable aromatic group.

  • Expected Fragmentation: The peptide backbone will still produce the characteristic b- and y-ions. However, the quinolyl moiety itself is a stable ring system and may not fragment easily. A prominent fragment ion corresponding to the loss of the quinolyl group or the entire modified alanine residue may be observed.

  • Sequence Confirmation: The mass difference between adjacent b- or y-ions will correspond to the mass of the amino acid residues, allowing for sequence verification. The mass of the Boc-D-Ala(2'-quinolyl)-OH residue will be a unique identifier in the fragmentation spectrum.

Experimental Workflow: LC-MS/MS Analysis

cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Interpretation lc1 Inject sample onto UHPLC system lc2 Perform rapid gradient elution lc1->lc2 ms1 Ionize eluent via ESI lc2->ms1 ms2 Acquire full scan MS spectra ms1->ms2 ms3 Select precursor ion for fragmentation (MS/MS) ms2->ms3 data1 Extract ion chromatogram for expected m/z ms2->data1 ms4 Acquire MS/MS spectra ms3->ms4 data3 Analyze MS/MS spectrum for b- and y-ions ms4->data3 data2 Confirm accurate mass of precursor ion data1->data2 data4 Confirm peptide sequence data3->data4

Caption: Workflow for LC-MS/MS analysis of quinolyl-peptides.

Step-by-Step Protocol for LC-MS/MS Analysis:

  • LC Separation: Utilize a UHPLC system coupled to the mass spectrometer. Use a shorter gradient than for preparative HPLC to ensure rapid analysis.

  • MS Acquisition:

    • Ionization Mode: Positive ion electrospray (ESI+).

    • Full Scan MS: Acquire spectra over a mass range that includes the expected m/z values of the protonated peptide (e.g., m/z 400-2000).

    • MS/MS: Use data-dependent acquisition (DDA) to automatically select the most intense precursor ions for fragmentation. Set the collision energy to an appropriate level to induce fragmentation of the peptide backbone.

  • Data Analysis:

    • Use software to extract the ion chromatogram for the theoretical m/z of the target peptide.

    • Verify that the measured accurate mass of the precursor ion is within a narrow tolerance (e.g., < 5 ppm) of the calculated mass.

    • Annotate the MS/MS spectrum to identify the b- and y-ion series to confirm the amino acid sequence.

Conclusion and Future Perspectives

The incorporation of Boc-D-Ala(2'-quinolyl)-OH into peptides presents a unique analytical profile characterized by increased hydrophobicity and a distinct spectroscopic signature. A systematic approach to HPLC and MS method development, accounting for these properties, is crucial for successful analysis. The quinoline moiety, while challenging from a chromatographic perspective, offers the advantage of a unique UV chromophore for detection and a stable structural element that can be tracked through mass spectrometry. The methodologies and comparative insights provided in this guide serve as a foundational resource for researchers working with this and other novel, bulky amino acid modifications, ultimately facilitating the development of next-generation peptide therapeutics.

References

  • Principles of HPLC for Peptides: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Mass Spectrometry of Peptides and Proteins: Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. John Wiley & Sons. [Link]

  • Analysis of Modified Peptides: Dong, M. W. (2016). HPLC and UHPLC for Practicing Scientists. John Wiley & Sons. [Link]

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